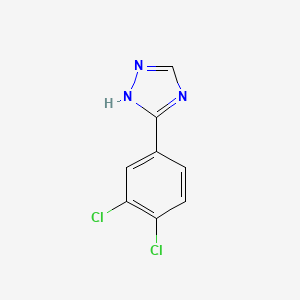

5-(3,4-dichlorophenyl)-1H-1,2,4-triazole

Description

Significance of 1,2,4-Triazole (B32235) as a Privileged Scaffold in Medicinal Chemistry

The 1,2,4-triazole nucleus is considered a "privileged scaffold" in drug discovery. This term denotes a molecular framework that is capable of binding to multiple biological targets, thus exhibiting a broad range of pharmacological activities. The significance of the 1,2,4-triazole ring stems from its unique physicochemical properties. It is a stable aromatic system with a dipole moment and the capacity to participate in hydrogen bonding, which allows for favorable interactions with various biological receptors.

Derivatives of 1,2,4-triazole have demonstrated a wide array of biological effects, including antifungal, antibacterial, antiviral, anticancer, anticonvulsant, and anti-inflammatory properties. This wide-ranging bioactivity has led to the development of numerous successful drugs.

Table 1: Examples of Marketed Drugs Containing the 1,2,4-Triazole Scaffold

| Drug Name | Therapeutic Class |

| Fluconazole (B54011) | Antifungal |

| Itraconazole | Antifungal |

| Letrozole | Anticancer |

| Anastrozole | Anticancer |

| Ribavirin | Antiviral |

| Alprazolam | Anxiolytic |

The versatility of the 1,2,4-triazole scaffold allows for the synthesis of large libraries of compounds with diverse substitutions, enabling chemists to fine-tune their biological activity and pharmacokinetic profiles.

Overview of the Chemical Compound 5-(3,4-dichlorophenyl)-1H-1,2,4-triazole within the Context of Functionalized Triazole Derivatives

The specific compound, this compound, is a functionalized derivative of the parent 1,2,4-triazole. The key feature of this molecule is the presence of a 3,4-dichlorophenyl group attached to the triazole ring. The dichlorophenyl moiety is a common substituent in medicinal chemistry, often incorporated to enhance the lipophilicity of a compound, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, the chlorine atoms can engage in halogen bonding and other interactions with biological targets, potentially increasing the compound's potency.

While specific research on this compound is not extensively documented in publicly available literature, the broader class of dichlorophenyl-substituted triazoles has been investigated for various therapeutic applications. For example, related structures have been explored for their potential as anticonvulsant and antimicrobial agents. The substitution pattern on the phenyl ring is crucial for biological activity, and the 3,4-dichloro substitution is a well-established motif in drug design.

Table 2: Physicochemical Properties of a Related Compound: 4-(3,4-Dichlorophenyl)-1,2,4-triazole

| Property | Value |

| Molecular Formula | C₈H₅Cl₂N₃ |

| Molecular Weight | 214.05 g/mol |

| XLogP3-AA | 2.3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

Note: Data for the isomeric compound 4-(3,4-Dichlorophenyl)-1,2,4-triazole is presented due to the limited availability of specific data for this compound. nih.gov

Historical Context of 1,2,4-Triazole Synthesis and Early Explorations

The synthesis of the 1,2,4-triazole ring system dates back to the late 19th century. Early methods for the preparation of these heterocycles laid the groundwork for the vast array of synthetic strategies available today. Two of the most classical and historically significant methods for synthesizing the 1,2,4-triazole core are the Pellizzari reaction and the Einhorn-Brunner reaction.

The Pellizzari reaction , first reported by Guido Pellizzari in 1911, involves the condensation of an amide with a hydrazide to form a 1,2,4-triazole. This reaction typically requires high temperatures to drive the cyclization and dehydration steps.

The Einhorn-Brunner reaction , described by Alfred Einhorn and Karl Brunner in the early 20th century, is another fundamental method for the synthesis of 1,2,4-triazoles. scispace.com This reaction involves the condensation of an imide with an alkyl or aryl hydrazine (B178648) in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate that subsequently cyclizes to form the triazole ring.

These early synthetic explorations were crucial in establishing the fundamental chemistry of 1,2,4-triazoles and opened the door for the subsequent discovery of their diverse biological activities. Over the years, numerous other synthetic methods have been developed, offering milder reaction conditions, higher yields, and greater functional group tolerance, thus facilitating the synthesis of a wide range of complex triazole derivatives for biological evaluation.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5Cl2N3 |

|---|---|

Molecular Weight |

214.05 g/mol |

IUPAC Name |

5-(3,4-dichlorophenyl)-1H-1,2,4-triazole |

InChI |

InChI=1S/C8H5Cl2N3/c9-6-2-1-5(3-7(6)10)8-11-4-12-13-8/h1-4H,(H,11,12,13) |

InChI Key |

SCEHNFAYDTWKCH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC=NN2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 5 3,4 Dichlorophenyl 1h 1,2,4 Triazole and Its Structural Analogs

Conventional Synthetic Approaches to the 1,2,4-Triazole (B32235) Ring System

The construction of the 1,2,4-triazole core can be achieved through several established synthetic strategies. These methods often involve the cyclization of linear precursors containing the requisite nitrogen and carbon atoms.

The Pellizzari reaction, first reported by Guido Pellizzari, is a fundamental method for synthesizing 1,2,4-triazoles through the condensation of an amide with a hydrazide. mdpi.comwikipedia.org The reaction typically requires heating and can be mechanistically described by the initial nucleophilic attack of the hydrazide nitrogen on the amide's carbonyl carbon. mdpi.comwikipedia.org Subsequent dehydration and intramolecular cyclization lead to the formation of the 1,2,4-triazole ring. mdpi.comwikipedia.org

A key challenge of the Pellizzari reaction is its potential lack of regioselectivity when using different acyl groups on the amide and hydrazide, which can lead to a mixture of products. wikipedia.org Furthermore, the reaction often necessitates high temperatures and long reaction times, which can result in lower yields. mdpi.com To address these limitations, modifications such as the use of microwave irradiation have been explored to shorten reaction times and improve yields. mdpi.com

Table 1: Pellizzari Reaction Overview

| Reactants | Product | Key Features |

|---|

The Einhorn-Brunner reaction provides an alternative route to 1,2,4-triazoles, involving the reaction of imides with alkyl or aryl hydrazines. wikipedia.org This method, developed by Alfred Einhorn and Karl Brunner, can produce an isomeric mixture of 1,2,4-triazoles. wikipedia.org The mechanism proceeds via protonation of the hydrazine (B178648), followed by nucleophilic attack on a carbonyl group of the imide. wikipedia.org A series of dehydration and cyclization steps then ensues to form the triazole ring. wikipedia.org

A notable aspect of the Einhorn-Brunner reaction is its regioselectivity when asymmetrical imides are used. The position of the substituent on the resulting triazole ring is influenced by the acidity of the groups attached to the imide. wikipedia.org This reaction has proven valuable in the synthesis of various substituted 1,2,4-triazoles, which have applications as antibacterial and antimycobacterial agents. wikipedia.org

Table 2: Einhorn-Brunner Reaction Overview

| Reactants | Product | Key Features |

|---|

Thiosemicarbazides and their corresponding hydrazides are versatile precursors for the synthesis of 1,2,4-triazoles. The cyclization of 1-acylthiosemicarbazides is a common and effective method for preparing 1,2,4-triazole-3-thiols. This transformation is typically achieved by heating the acylthiosemicarbazide in the presence of a base, such as sodium hydroxide. mdpi.com The resulting triazole-thiol can then be further modified.

Similarly, carbohydrazides can be used to generate 1,2,4-triazoles. For instance, the reaction of a carbohydrazide (B1668358) with an isothiocyanate yields a thiosemicarbazide (B42300) intermediate, which can then be cyclized under basic conditions to form the corresponding 4-substituted-5-mercapto-1,2,4-triazole. researchgate.net The reaction of acid hydrazides with carbon disulfide in the presence of a base also leads to the formation of dithiocarbazates, which can be cyclized to afford 4-amino-1,2,4-triazole-3-thiols. researchgate.netresearchgate.net

Table 3: Cyclization of Thiosemicarbazide and Hydrazide Derivatives

| Precursor | Reagents | Product |

|---|---|---|

| 1-Acylthiosemicarbazide | Base (e.g., NaOH) | 1,2,4-Triazole-3-thiol mdpi.com |

| Carbohydrazide | Isothiocyanate, Base | 4-Substituted-5-mercapto-1,2,4-triazole researchgate.net |

Carboxylic acid hydrazides are key building blocks in the synthesis of 1,2,4-triazoles. A straightforward approach involves the condensation of a carboxylic acid hydrazide with formamide (B127407), which can proceed under microwave irradiation to yield substituted 1,2,4-triazoles efficiently and with good functional group tolerance. organic-chemistry.org

Another versatile method is the one-pot, three-component reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. frontiersin.org This approach provides rapid and highly regioselective access to 1,3,5-trisubstituted 1,2,4-triazoles. frontiersin.org The reaction of aryl acid hydrazides with carbon disulfide and hydrazine hydrate (B1144303) has also been reported to furnish 1,2,4-triazoles. tijer.org

Specific Synthesis Routes Incorporating Dichlorophenyl Moieties

The introduction of a 3,4-dichlorophenyl group onto the 1,2,4-triazole ring can be accomplished through various synthetic pathways, often starting with a precursor already containing this moiety.

A common strategy for synthesizing 5-(3,4-dichlorophenyl)-1,2,4-triazole derivatives involves the use of 3,4-dichlorophenyl isothiocyanate. This reagent can react with a suitable hydrazide, such as 2-furoic hydrazide, to form a thiosemicarbazide intermediate. Subsequent cyclization of this intermediate under basic conditions yields the corresponding 4-(3,4-dichlorophenyl)-5-substituted-4H-1,2,4-triazole-3-thiol.

Alternatively, a carboxylic acid hydrazide can be reacted with an aryl isothiocyanate, including 3,4-dichlorophenyl isothiocyanate, to form a 1,4-disubstituted thiosemicarbazide. This intermediate can then undergo base-catalyzed cyclization to produce the desired 4-aryl-5-substituted-1,2,4-triazole-3-thiol.

Another approach involves the synthesis of 4-amino-5-(substituted-phenyl)-4H- mdpi.comwikipedia.orgresearchgate.net-triazole-3-thiol derivatives. This can be achieved through the cyclization of thiocarbohydrazide (B147625) with a substituted benzoic acid, such as 3,4-dichlorobenzoic acid, via a fusion method. researchgate.net The resulting 4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol can then serve as a versatile intermediate for further functionalization. researchgate.net For example, it can be reacted with aldehydes to form Schiff bases or undergo other modifications at the amino and thiol groups. researchgate.net

Multistep Synthetic Sequences for Dichlorophenyl-Substituted Triazoles

Multistep syntheses are fundamental to creating the 1,2,4-triazole core, often involving the cyclization of linear precursors that already contain the desired dichlorophenyl moiety. Classical methods such as the Pellizzari and Einhorn-Brunner reactions exemplify this approach.

The Pellizzari reaction involves the condensation of an amide and an acyl hydrazide to form a 1,2,4-triazole. tijer.orgwikipedia.org This method, while foundational, often requires high temperatures and long reaction times, which can result in lower yields. wikipedia.org For the synthesis of a dichlorophenyl-substituted triazole, this would typically involve reacting a dichlorobenzamide with a suitable hydrazide or a dichlorobenzoyl hydrazide with an amide.

The Einhorn-Brunner reaction provides an alternative route, involving the condensation of an imide with a hydrazine derivative, often in the presence of a weak acid, to yield an isomeric mixture of 1,2,4-triazoles. tijer.orgresearchgate.netscispace.comwikipedia.org The regioselectivity of this reaction can be influenced by the electronic properties of the substituents on the imide. wikipedia.org

A specific example of a multistep sequence leading to a dichlorophenyl-substituted triazole derivative involves the synthesis of 4-(2,3-Dichlorophenyl)-2-{[5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl]methyl}phthalazin-1-(2H)-one. scispace.com This synthesis begins with an o-aroyl benzoic acid containing the dichlorophenyl group and proceeds through an acetohydrazide intermediate. scispace.com This intermediate is then cyclized in several steps to form the final, complex heterocyclic system incorporating the dichlorophenyl-triazole structure. scispace.com Such sequences demonstrate how the dichlorophenyl group is carried through a series of reactions before the final triazole ring is formed or modified.

Derivatization of Pre-formed 1,2,4-Triazole Scaffolds with Dichlorophenyl Groups

An alternative to building the triazole ring from scratch is to functionalize a pre-existing 1,2,4-triazole core with a dichlorophenyl group. This is typically achieved through N-arylation cross-coupling reactions, with the Ullmann condensation being a prominent method.

The Ullmann-type reaction involves the copper-catalyzed coupling of an aryl halide (in this case, a dichlorobenzene derivative) with a nitrogen-containing heterocycle like 1,2,4-triazole. asianpubs.orgscispace.com Traditional Ullmann conditions often required harsh conditions, including high temperatures and stoichiometric amounts of copper. scispace.com However, modern advancements have led to the development of more efficient catalytic systems.

These improved methods often utilize a copper(I) source, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), in combination with a base and, frequently, a supporting ligand. asianpubs.orgorganic-chemistry.org Diamine ligands, for instance, have been shown to be effective in promoting the N-arylation of various azoles, including 1,2,4-triazole, with aryl iodides and bromides under milder conditions. organic-chemistry.org The choice of base, such as cesium carbonate (Cs₂CO₃), and solvent, like N,N-dimethylformamide (DMF), is crucial for achieving good yields, as they affect the solubility and reactivity of the triazole salt. asianpubs.org

Recent developments have also explored ligand-free catalytic systems. For example, copper(I) chloride (CuCl) has been used to catalyze the N-arylation of 1,2,4-triazole with aryl bromides without the need for a specialized ligand. researchgate.net Furthermore, the use of copper oxide (CuO) nanoparticles has enabled these reactions to proceed efficiently, even at room temperature, offering a greener and more practical approach. scispace.comresearchgate.net

Modern Synthetic Strategies for 1,2,4-Triazoles

In recent years, a variety of modern synthetic techniques have been developed to improve the efficiency, yield, and environmental footprint of 1,2,4-triazole synthesis. These methods often offer advantages over classical approaches by reducing reaction times, simplifying workup procedures, and allowing for greater functional group tolerance.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the formation of heterocyclic compounds, including 1,2,4-triazoles. This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, often leading to dramatic reductions in reaction time compared to conventional heating methods. wikipedia.org For instance, reactions that might take several hours under reflux can often be completed in a matter of minutes in a microwave synthesizer. scispace.com

The benefits of microwave heating include higher yields, cleaner reactions with fewer byproducts, and enhanced energy efficiency. A notable example is the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide, which proceeds smoothly under microwave irradiation without the need for a catalyst. researchgate.net Similarly, the cyclodehydration of intermediates formed from secondary amides and hydrazides can be effectively induced by microwaves to generate 3,4,5-trisubstituted 1,2,4-triazoles. wikipedia.org

| Reactants | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Hydrazides and Hydrazine Hydrate | Microwave Irradiation | 4-12 minutes | Excellent | scispace.com |

| Secondary Amides and Hydrazides | Microwave-Induced Cyclodehydration | Not specified | Not specified | wikipedia.org |

| Hydrazines and Formamide | Microwave Irradiation | 10 minutes | 74% | researchgate.net |

| Acylhydrazide resin and Orthoester | Conventional Heating | 10 hours | Not specified | tijer.org |

Electrochemical Approaches

Electrochemical synthesis represents a green and sustainable strategy for constructing 1,2,4-triazole rings. This method uses electrical current to drive chemical reactions, often eliminating the need for harsh chemical oxidants or catalysts. researchgate.net Electrochemical reactions are typically carried out under mild conditions and can be highly efficient and selective.

One such approach is the electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, ammonium (B1175870) acetate (B1210297) (NH₄OAc), and an alcohol. researchgate.net In this process, the alcohol serves as both the solvent and a reactant, while NH₄OAc acts as the nitrogen source. The reaction proceeds through electrogenerated reactive intermediates, avoiding the use of strong oxidants and transition-metal catalysts. researchgate.net This method provides a direct route to 1,5-disubstituted and 1-aryl-1,2,4-triazoles.

Copper-Catalyzed Oxidative Coupling Reactions

Copper-catalyzed reactions are a cornerstone of modern triazole synthesis, providing a versatile and inexpensive method for ring formation. These reactions often proceed via sequential N-C and N-N bond-forming oxidative couplings, using readily available starting materials. researchgate.net A significant advantage is the frequent use of air or molecular oxygen as the terminal oxidant, making the process environmentally friendly. researchgate.net

For example, a copper-catalyzed reaction between amidines and nitriles under an atmosphere of air can efficiently produce 1,2,4-triazole derivatives. researchgate.net The catalyst system is typically simple, involving a copper salt like CuBr, and the reaction tolerates a wide range of functional groups. researchgate.net The development of heterogeneous copper catalysts, such as those supported on functionalized materials, further enhances the sustainability of this method by allowing for catalyst recycling. researchgate.net

Three-Component Reactions and One-Pot Synthesis Methods

Three-component and one-pot synthesis methods are highly valued for their efficiency and atom economy, as they allow for the construction of complex molecules like 1,2,4-triazoles in a single step from simple, readily available starting materials. frontiersin.org These strategies minimize waste by avoiding the need to isolate and purify intermediate compounds.

A variety of three-component reactions have been developed for the synthesis of 1,2,4-triazoles. One notable example is the reaction of nitriles, 2-diazoacetonitriles, and aryldiazonium salts, which provides a regioselective route to 1-aryl-5-cyano-1,2,4-triazoles. isres.org Another powerful one-pot process enables rapid access to highly diverse 1,3,5-trisubstituted 1,2,4-triazoles from the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. researchgate.netnih.gov These methods are characterized by their operational simplicity, broad substrate scope, and high regioselectivity. researchgate.netnih.gov

| Components | Product Type | Key Features | Reference |

|---|---|---|---|

| Carboxylic acids, Primary amidines, Monosubstituted hydrazines | 1,3,5-Trisubstituted-1,2,4-triazoles | Highly regioselective, rapid, diverse products | researchgate.netnih.gov |

| Nitriles, 2-Diazoacetonitriles, Aryldiazonium salts | 1-Aryl-5-cyano-1,2,4-triazoles | Cu-enabled, regioselective [3+2] annulation | isres.org |

| Anilines, Amino pyridines/pyrimidines | 1-Aryl-1,2,4-triazoles | Direct synthesis from anilines | researchgate.net |

| Isothiocyanates, Amidines, Hydrazines | Fully substituted 1H-1,2,4-triazol-3-amines | Metal- and oxidant-free, [2+1+2] cyclization | isres.org |

Green Chemistry Principles in 1,2,4-Triazole Synthesis

The growing emphasis on sustainable chemical practices has led to the integration of green chemistry principles into the synthesis of heterocyclic compounds, including 1,2,4-triazoles. These principles aim to reduce or eliminate the use and generation of hazardous substances, improve energy efficiency, and enhance atom economy. nih.govresearchgate.net Traditional methods for synthesizing 1,2,4-triazoles often involve harsh reaction conditions, long reaction times, and the use of toxic solvents and reagents. nih.govrsc.org In contrast, modern green approaches leverage alternative energy sources, eco-friendly solvents, and efficient catalytic systems to create more sustainable synthetic pathways.

Key green methodologies applied to 1,2,4-triazole synthesis include microwave irradiation, ultrasound assistance, the use of green solvents like water, ethanol, and ionic liquids, and the development of one-pot multicomponent reactions. researchgate.netmdpi.commdpi.com These techniques not only offer environmental benefits but also frequently result in improved reaction yields and shorter synthesis times. nih.govmdpi.com

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering a green alternative to conventional heating methods. rsc.org This technique significantly reduces reaction times, often from hours to minutes, while improving product yields and minimizing side reactions. nih.govscielo.org.za The efficiency of microwave heating stems from the direct interaction of radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating.

Several studies have demonstrated the advantages of microwave-assisted synthesis for 1,2,4-triazole derivatives. For instance, a catalyst-free, one-pot method for synthesizing substituted 1,2,4-triazoles from hydrazines and formamide under microwave irradiation showed excellent functional-group tolerance and high yields (54–81%) with reaction times as short as 10 minutes. organic-chemistry.org Another report highlighted the synthesis of piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives with an impressive 96% yield in just 30 minutes, a significant improvement over the 27 hours required with conventional heating. nih.gov

The following table compares the reaction conditions and outcomes for the synthesis of various 1,2,4-triazole derivatives using both conventional heating and microwave irradiation, illustrating the efficiency of the latter.

| Product/Derivative | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Source |

| 1,3,5-Trisubstituted-1,2,4-triazoles | > 4.0 hours | 1 minute, 85% | nih.gov |

| 3,5-Disubstituted-1,2,4-triazoles | 72 hours (hydrothermal) | 1.5 hours, 85% | nih.gov |

| Piperazine-azole-fluoroquinolone derivatives | 27 hours | 30 minutes, 96% | nih.gov |

| 1,2,4-Triazol-3-one derivatives | 6 hours | 10 minutes | scielo.org.za |

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient and green synthetic route. asianpubs.org The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates. asianpubs.orgresearchgate.net

Ultrasound-assisted synthesis of 1,2,4-triazoles has proven to be highly effective, leading to excellent yields in significantly reduced reaction times compared to traditional methods. mdpi.com For example, a series of N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives were synthesized in 75–89% yields within 40–80 minutes using ultrasound, whereas conventional methods required 16–26 hours and resulted in lower yields (60–75%). mdpi.com Similarly, a one-pot, four-component synthesis of 4,5‐diphenyl‐1H‐imidazol‐1‐yl‐1H‐1,2,4‐triazole derivatives under ultrasonic irradiation was achieved in 10–25 minutes with yields of 70–96%. researchgate.net This approach highlights the efficiency and time-saving benefits of sonication in complex organic syntheses. researchgate.net

Green Solvents and Catalysts

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. The development of syntheses in eco-friendly solvents like water, ethanol, or polyethylene (B3416737) glycol (PEG) is a key goal. frontiersin.orgnih.gov

An eco-friendly method for synthesizing 1,2,4-triazole-Schiff base derivatives has been developed using a monomode microwave reactor in an aqueous medium. researchgate.net Another approach utilized polyethylene glycol (PEG) as a solvent and p-Toluenesulfonic acid (PTSA) as a catalyst to prepare 3,4,5-trisubstituted-1,2,4-triazoles with excellent yields of up to 92% under mild conditions. frontiersin.orgnih.gov

Ionic liquids (ILs) have also gained attention as green reaction media due to their non-volatility, non-flammability, and recyclability. tandfonline.com The synthesis of 1,2,4-triazole-3-thione derivatives has been successfully carried out using a recyclable acidic ionic liquid, [H2-TMDP][HPO4], in a water:ethanol mixture at room temperature. tandfonline.com This method produced excellent yields (88–96%) in short reaction times (8–13 minutes), and the ionic liquid could be recovered and reused for multiple cycles without a significant loss of activity. tandfonline.com

Furthermore, the use of heterogeneous and recyclable catalysts, such as magnetic nanoparticles, aligns with green chemistry principles. mdpi.com A magnetically separable nano-catalyst was used in a multicomponent reaction to form 3-pyrazolyl-4H-1,2,4-triazole derivatives in excellent yields (89% to 95%). mdpi.com The catalyst could be easily recovered using a magnet and reused, minimizing waste and environmental impact. mdpi.com Metal-free catalytic systems, for instance using B(C6F5)3, also offer a green alternative by avoiding the use of transition metals. frontiersin.orgnih.gov

Advanced Spectroscopic and Crystallographic Elucidation of Chemical Structure and Tautomerism

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 5-(3,4-dichlorophenyl)-1H-1,2,4-triazole is expected to exhibit distinct signals corresponding to the protons of the triazole ring and the dichlorophenyl group. The proton on the triazole ring (H-3) would likely appear as a singlet in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm, due to the deshielding effect of the adjacent nitrogen atoms.

The protons on the 3,4-dichlorophenyl substituent would present a more complex pattern. The proton at the 2-position of the phenyl ring would likely appear as a doublet, while the proton at the 5-position would also be a doublet, and the proton at the 6-position would be a doublet of doublets. The chemical shifts of these aromatic protons are expected in the range of δ 7.5 to 8.5 ppm. The NH proton of the triazole ring is expected to show a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Triazole NH | Variable (broad singlet) | bs |

| Triazole C-H | 8.0 - 9.0 | s |

| Dichlorophenyl H-2 | 7.5 - 8.5 | d |

| Dichlorophenyl H-5 | 7.5 - 8.5 | d |

Note: This is a predicted table based on analogous structures. Actual values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the two carbon atoms of the triazole ring and the six carbon atoms of the dichlorophenyl ring. The triazole carbons (C-3 and C-5) are anticipated to resonate at approximately δ 140-160 ppm. The carbon atoms of the dichlorophenyl ring attached to chlorine atoms would show signals in the downfield region, while the other phenyl carbons would appear at slightly higher field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Triazole C-3 | 140 - 160 |

| Triazole C-5 | 140 - 160 |

| Dichlorophenyl C-1 | ~130 |

| Dichlorophenyl C-2 | ~130 |

| Dichlorophenyl C-3 | ~133 |

| Dichlorophenyl C-4 | ~131 |

| Dichlorophenyl C-5 | ~128 |

Note: This is a predicted table based on analogous structures. Actual values may vary.

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguous signal assignment, especially in more complex derivatives. A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the connectivity of the protons on the dichlorophenyl ring. An HSQC spectrum would establish the correlation between each proton and the carbon to which it is directly attached, allowing for the definitive assignment of both ¹H and ¹³C signals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds. A broad absorption band in the region of 3100-3300 cm⁻¹ would be indicative of the N-H stretching vibration of the triazole ring. The C-H stretching vibrations of the aromatic ring are expected to appear around 3000-3100 cm⁻¹. The C=N and N=N stretching vibrations of the triazole ring typically appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations of the dichlorophenyl group would be observed in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| N-H stretch (Triazole) | 3100 - 3300 (broad) |

| C-H stretch (Aromatic) | 3000 - 3100 |

| C=N / N=N stretch (Triazole) | 1400 - 1600 |

Note: This is a predicted table based on analogous structures. Actual values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. The aromatic nature of both the triazole and dichlorophenyl rings will give rise to strong absorptions in the UV region, likely between 200 and 300 nm. The position and intensity of these bands can be influenced by the solvent polarity.

Furthermore, UV-Vis spectroscopy can be a useful tool for studying tautomerism in 1,2,4-triazoles. The 1H- and 4H-tautomers of substituted 1,2,4-triazoles can exhibit different absorption maxima, and changes in the spectrum with solvent or temperature can provide insights into the position of the tautomeric equilibrium.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λmax (nm) |

|---|---|

| π → π* | 200 - 300 |

Note: This is a predicted table based on analogous structures. Actual values may vary.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and probing the fragmentation pathways of this compound. Under electron ionization (EI), the molecule is expected to exhibit a distinct molecular ion peak corresponding to its exact mass. The fragmentation of 1,2,4-triazole (B32235) derivatives often involves the cleavage of the triazole ring and the substituent bonds. ijsr.net

The mass spectrum of 1,2,4-triazoles typically shows a strong molecular ion peak. ijsr.net The fragmentation pattern is characterized by the cleavage of bonds between N1–N2 and N4–C5, as well as N1–N2 and C3–N4. ijsr.net For this compound, the fragmentation is likely initiated by the loss of stable molecules such as N₂. Subsequent fragmentation could involve the cleavage of the dichlorophenyl group or further decomposition of the triazole ring. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) would result in characteristic isotopic patterns for chlorine-containing fragments, aiding in their identification.

A proposed general fragmentation pathway for this compound would likely involve initial loss of N₂ from the triazole ring, followed by fragmentation of the dichlorophenyl ring, including the loss of Cl atoms. The stability of the aromatic dichlorophenyl cation would likely result in a significant peak corresponding to this fragment.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound is not specifically detailed in the available literature, data from the closely related isomer, 4-(3,4-dichlorophenyl)-1,2,4-triazole, and other similar structures offer valuable insights into the expected structural parameters. nih.govresearchgate.net

The crystal structure of 4-(3,4-dichlorophenyl)-1,2,4-triazole reveals key geometric parameters that are likely to be similar in the 5-substituted isomer. nih.gov The triazole ring is expected to be planar, a common feature for aromatic heterocyclic systems. The bond lengths within the triazole ring will reflect the delocalized π-electron system. For comparison, in 1-[2-(2,4-dichlorophenyl)pentyl]-1H-1,2,4-triazole, the N—N bond length is approximately 1.351 Å, and the average C—N bond length is 1.328 Å, suggesting significant electron delocalization. nih.gov

Table 1: Expected Bond Lengths and Angles for this compound based on Analogous Structures This table presents anticipated data based on crystallographic studies of structurally similar compounds.

| Parameter | Expected Value Range |

|---|---|

| Bond Lengths (Å) | |

| C-Cl | 1.73 - 1.74 |

| C-N (triazole ring) | 1.32 - 1.36 |

| N-N (triazole ring) | 1.35 - 1.41 |

| C-C (phenyl ring) | 1.38 - 1.40 |

| C-C (triazole-phenyl) | 1.45 - 1.49 |

| **Bond Angles (°) ** | |

| C-N-N (triazole ring) | 108 - 112 |

| N-C-N (triazole ring) | 105 - 110 |

| C-C-C (phenyl ring) | 118 - 122 |

| **Dihedral Angle (°) ** |

In the solid state, molecules of this compound are expected to be held together by a network of intermolecular interactions. Hydrogen bonding is a prominent feature in the crystal structures of many 1,2,4-triazole derivatives. nih.gov The N-H proton of the triazole ring can act as a hydrogen bond donor, while the nitrogen atoms of the ring can act as acceptors.

In the crystal structure of 1-[2-(2,4-dichlorophenyl)pentyl]-1H-1,2,4-triazole, molecules are linked into chains by intermolecular C—H···N hydrogen bonds. nih.gov Similar interactions are likely to be present in the crystal lattice of this compound.

Furthermore, π-π stacking interactions between the aromatic triazole and dichlorophenyl rings of adjacent molecules may also contribute to the stability of the crystal packing. The specific nature and geometry of these interactions would depend on the relative orientation of the molecules in the unit cell. The presence of chlorine atoms can also lead to halogen bonding, further influencing the crystal packing.

Investigation of Tautomeric Forms (1H, 2H, 4H, Thion-Thiol) via Spectroscopic Evidence

1,2,4-Triazoles can exist in different tautomeric forms depending on the position of the mobile proton. ijsr.net For this compound, the principal tautomers are the 1H, 2H, and 4H forms. The relative stability of these tautomers is influenced by the nature and position of substituents. researchgate.net Generally, for unsubstituted 1,2,4-triazole, the 1H tautomer is more stable than the 4H tautomer. nih.gov

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for investigating tautomeric equilibria. ijsr.netufv.br In ¹H NMR spectroscopy, the chemical shift of the N-H proton and the ring protons can provide evidence for the predominant tautomeric form in solution. unt.edu ¹³C NMR spectroscopy can also be used, as the chemical shifts of the ring carbons are sensitive to the electronic environment, which changes with the tautomeric form. researchgate.net

IR spectroscopy can help identify tautomers through characteristic vibrational frequencies. ufv.br For instance, the N-H stretching frequency can differ between tautomers. In the case of thione-substituted triazoles, IR spectroscopy can distinguish between the thione (C=S) and thiol (S-H) forms by the presence of characteristic absorption bands for these groups. ijsr.net While this compound does not have a thione group, this principle applies to the differentiation of other tautomeric forms based on their unique vibrational modes.

Theoretical calculations have been used to predict the relative stabilities of 1,2,4-triazole tautomers, often showing that the 1H-form is the most stable. nih.gov The presence of the dichlorophenyl substituent at the 5-position is expected to influence the tautomeric equilibrium, and a detailed spectroscopic and computational study would be necessary to definitively determine the predominant tautomer of this compound in different phases.

In Vitro Biological Activity Profiling and Mechanistic Elucidation of 5 3,4 Dichlorophenyl 1h 1,2,4 Triazole Derivatives

Antimicrobial Activity Studies (in vitro)

Derivatives of 5-(3,4-dichlorophenyl)-1H-1,2,4-triazole have shown significant potential as antimicrobial agents, with studies indicating a broad spectrum of activity against various bacterial and fungal pathogens.

Antibacterial Spectrum and Elicited Mechanisms of Action (e.g., MurB enzyme inhibition)

A number of 1,2,4-triazole (B32235) derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, novel Schiff bases based on a 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold have demonstrated strong antibacterial effects against Staphylococcus aureus. nih.gov Some of these synthesized compounds exhibited activity superior or comparable to the standard drug streptomycin. nih.gov Another study highlighted that certain bioworld.comresearchgate.netactascientific.com-triazolo piperazine (B1678402) derivatives showed the highest activity against Pseudomonas aeruginosa.

One of the key mechanisms of action for antibacterial agents is the inhibition of essential bacterial enzymes. MurB (UDP-N-acetylenolpyruvylglucosamine reductase) is a crucial enzyme in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. nih.gov Inhibition of MurB disrupts this pathway, leading to bacterial cell death. While direct studies on this compound derivatives specifically targeting MurB are emerging, related heterocyclic compounds have shown promise. For example, a series of 3,5-dioxopyrazolidines were identified as novel inhibitors of MurB, with activity against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA). nih.gov

| Compound | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus | Strong activity, some superior to streptomycin | nih.gov |

| bioworld.comresearchgate.netactascientific.com-triazolo piperazine derivatives | Pseudomonas aeruginosa | Highest activity among tested compounds |

Antifungal Spectrum and Mechanistic Pathways (e.g., CYP51 enzyme inhibition)

Derivatives of 1,2,4-triazole are well-established as potent antifungal agents. Their primary mechanism of action often involves the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. bioworld.combioworld.com Disruption of ergosterol synthesis leads to altered membrane fluidity and ultimately, fungal cell death. researchgate.net

Numerous studies have demonstrated the broad-spectrum antifungal activity of novel triazole derivatives. For example, certain compounds have shown potent activity against various Candida species, including C. albicans, C. glabrata, and C. krusei, as well as Cryptococcus neoformans. bioworld.combioworld.com Some derivatives have also exhibited significant activity against fluconazole-resistant strains of C. albicans. bioworld.com Furthermore, time-kill assays have demonstrated dose-dependent fungicidal activity for some of these compounds. bioworld.com

The inhibition of CYP51 by these triazole derivatives has been confirmed through various analytical methods. Gas chromatography-mass spectrometry analysis has shown a significant reduction in ergosterol levels and an alteration in the proportion of related sterols in fungal cell membranes, which is consistent with CYP51 inhibition. bioworld.com Molecular docking studies have further elucidated the binding interactions between the triazole derivatives and the active site of the fungal CYP51 enzyme. rsc.org

| Compound/Derivative | Fungal Species | MIC80 (µg/mL) | Mechanism | Reference |

|---|---|---|---|---|

| Novel CYP51 inhibitor | Candida albicans, C. tropicalis, C. parapsilosis | <0.0625 | CYP51 Inhibition | bioworld.com |

| Novel CYP51 inhibitor | Candida glabrata, C. krusei, Cryptococcus neoformans | 0.25 | CYP51 Inhibition | bioworld.com |

| Compound 5k | Fusarium graminearum | EC50 = 1.22 | CYP51 Inhibition | rsc.org |

Anticancer/Cytotoxic Activity Investigations (in vitro cell lines)

In addition to their antimicrobial properties, derivatives of this compound have emerged as a promising class of compounds with significant anticancer and cytotoxic activities against various cancer cell lines.

Assessment of Anti-proliferative Potential in Specific Cancer Cell Lines (e.g., Hep-G2, MCF-7, Caco-2)

Numerous studies have evaluated the in vitro anti-proliferative activity of novel 1,2,4-triazole derivatives against a panel of human cancer cell lines. These cell lines include hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7), and colorectal adenocarcinoma (Caco-2). nih.govchemmethod.combue.edu.eg

The cytotoxic effects are typically assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The results are often expressed as IC50 values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

For instance, certain 1,4-dihydropyridine-based 1,2,3-triazole derivatives have shown significant antiproliferative activity against Caco-2 cell lines, with IC50 values in the micromolar range. mdpi.com Similarly, novel 1,3,4-thiadiazole (B1197879) derivatives have demonstrated potent anti-proliferative activity against MCF-7 and MDA-MB-231 breast cancer cells. mdpi.com In some cases, the cytotoxic effects of these derivatives on cancer cells were found to be more potent than standard anticancer drugs like cisplatin (B142131) and doxorubicin. nih.govnitk.ac.in

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1,4-dihydropyridine-based 1,2,3-triazole (13ad') | Caco-2 | 0.63 ± 0.05 | mdpi.com |

| Coumarin–triazole hybrid (LaSOM 186) | MCF-7 | 2.66 | nih.gov |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST10) | MCF-7 | 49.6 | mdpi.com |

| Quinazolinone derivative (Compound 7) | HepG-2 | 2.46 | bue.edu.eg |

Studies on Mechanisms of Cell Killing (e.g., Apoptosis Induction)

A key focus of anticancer drug research is to understand the mechanisms by which these compounds induce cancer cell death. Apoptosis, or programmed cell death, is a crucial pathway for eliminating damaged or cancerous cells. Many 1,2,4-triazole derivatives have been shown to induce apoptosis in cancer cells. mdpi.comnih.gov

The induction of apoptosis is often investigated through various assays, including flow cytometry with Annexin V-FITC staining, which identifies apoptotic cells. bue.edu.eg Studies have shown that treatment with certain triazole derivatives leads to a significant increase in the percentage of apoptotic cells. mdpi.com Furthermore, the activation of caspases, which are key executioner proteins in the apoptotic pathway, has been observed. nih.gov For example, some compounds have been found to activate caspase-3, a critical enzyme that cleaves various cellular proteins, leading to the characteristic morphological changes of apoptosis. nih.gov

Enzyme Inhibition Associated with Anticancer Activity (e.g., EGFR Tyrosine Kinase)

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. ijpsr.com Overexpression or mutation of EGFR is common in many types of cancer, making it an attractive target for anticancer therapies. researchgate.net Several novel 1,2,4-triazole derivatives have been designed and synthesized as potential EGFR tyrosine kinase inhibitors. bohrium.comresearchgate.net

The inhibitory activity of these compounds against EGFR is typically evaluated through in vitro kinase assays. The results are often presented as IC50 values, indicating the concentration of the compound required to inhibit 50% of the enzyme's activity. Some triazole hybrids have demonstrated potent EGFR inhibitory activity with IC50 values in the nanomolar to low micromolar range. researchgate.netbohrium.com

Molecular docking studies have been employed to understand the binding interactions of these compounds within the ATP-binding site of the EGFR kinase domain. ijpsr.com These studies have revealed that the compounds can form hydrogen bonds and hydrophobic interactions with key amino acid residues, such as Met793, which is crucial for the catalytic activity of the enzyme. ijpsr.com This inhibition of EGFR signaling can lead to the arrest of the cell cycle and the induction of apoptosis in cancer cells. bohrium.comresearchgate.net

Anti-inflammatory Activity (in vitro)

While direct studies on the in vitro anti-inflammatory activity of this compound derivatives are limited in the available literature, research on structurally similar 1,3,4-oxadiazole (B1194373) derivatives provides valuable insights. A series of 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones were synthesized and evaluated for their anti-inflammatory properties. scielo.br In a carrageenan-induced paw edema test in rats, these compounds demonstrated anti-inflammatory activity with inhibition ranging from 30.6% to 57.8%. scielo.br Notably, compounds 5b , 5f , 5i , 5p , and 5r showed the most significant anti-inflammatory effects. scielo.br

Another study focused on 5-(3,4-dichlorophenyl)-2-(aroylmethyl)thio-1,3,4-oxadiazoles. The anti-inflammatory data revealed that compounds 5e , 5f , and 5g , at a dose of 100 mg/kg, exhibited notable anti-inflammatory activity. The activity of compound 5f was comparable to that of the standard drug indomethacin.

These findings from structurally related oxadiazole derivatives suggest that the 5-(3,4-dichlorophenyl) moiety is a key pharmacophore for anti-inflammatory activity, and similar potential may be present in the corresponding 1,2,4-triazole analogues.

| Compound | Chemical Name | Anti-inflammatory Activity (% inhibition) | Reference |

|---|---|---|---|

| 5b | 5-(3,4-dichlorophenyl)-3-[(4-(2-methoxyphenyl)piperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thione | Not Specified | scielo.br |

| 5f | 5-(3,4-dichlorophenyl)-3-[(4-(2-chlorophenyl)piperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thione | Not Specified | scielo.br |

| 5i | 5-(3,4-dichlorophenyl)-3-[(4-(4-fluorophenyl)piperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thione | Not Specified | scielo.br |

| 5p | 5-(3,4-dichlorophenyl)-3-[(4-(2-pyridinyl)piperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thione | Not Specified | scielo.br |

| 5r | 5-(3,4-dichlorophenyl)-3-[(4-cyclohexylpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thione | Not Specified | scielo.br |

| Indomethacin | Reference Drug | Not Specified | scielo.br |

Antioxidant Activity (in vitro)

The antioxidant potential of 1,2,4-triazole derivatives has been a subject of considerable research interest. While specific studies on the antioxidant activity of this compound derivatives are not extensively documented, research on closely related analogues provides significant evidence of their potential as antioxidant agents.

A study on a series of scielo.brisres.orgnih.govtriazolo[3,4-b] scielo.brnih.govresearchgate.netthiadiazole derivatives synthesized from 2,4-dichlorophenyl acetic acid demonstrated excellent antioxidant activity in the DPPH radical scavenging assay. nih.gov This suggests that the dichlorophenyl substitution pattern can contribute positively to the antioxidant capacity of the triazole scaffold.

Furthermore, a study investigating 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, a compound with a similar substitution on the phenyl ring, confirmed its reactive oxygen species (ROS) scavenging activity. nih.gov This was evaluated using both single-electron transfer-based methods (DPPH and CUPRAC assays) and flow cytometric analysis of total ROS activity in U-87 MG cells. nih.gov

These findings collectively suggest that this compound derivatives are promising candidates for further investigation as antioxidant agents. The electron-withdrawing nature of the chlorine atoms on the phenyl ring may influence the electronic environment of the triazole core, potentially enhancing its ability to scavenge free radicals.

| Compound Class | Antioxidant Assay | Key Findings | Reference |

|---|---|---|---|

| scielo.brisres.orgnih.govtriazolo[3,4-b] scielo.brnih.govresearchgate.netthiadiazole derivatives from 2,4-dichlorophenyl acetic acid | DPPH radical scavenging | Excellent antioxidant activity. | nih.gov |

| 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | DPPH, CUPRAC, ROS activity in U-87 MG cells | Confirmed ROS scavenging activity. | nih.gov |

Antiviral Activity (in vitro)

General reviews on the antiviral activity of 1,2,4-triazole derivatives indicate that this class of compounds has been investigated against a wide range of viruses, including DNA and RNA viruses. nih.govnih.gov The antiviral mechanism of action can vary, with some derivatives acting as inhibitors of viral enzymes or interfering with viral replication processes.

Research on structurally related compounds, such as 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, has shown some anti-tobacco mosaic virus (TMV) activity. semanticscholar.org While this is a plant virus, it demonstrates that the chlorophenyl-substituted heterocyclic scaffold can possess antiviral properties.

Given the broad-spectrum antiviral potential of the 1,2,4-triazole nucleus, it is plausible that derivatives incorporating the 5-(3,4-dichlorophenyl) substituent could exhibit antiviral activity. Further studies are warranted to explore this potential against a panel of human pathogenic viruses.

Structure Activity Relationship Sar Studies for 5 3,4 Dichlorophenyl 1h 1,2,4 Triazole Derivatives

Influence of the Dichlorophenyl Substitution Pattern on Biological Activity

The substitution pattern on the phenyl ring of triazole derivatives is a critical determinant of their biological activity. The presence and position of halogen atoms, in particular, can significantly modulate the potency and spectrum of action.

Table 1: Effect of Phenyl Ring Substitution on Antimicrobial Activity

| Substitution Pattern | Observed Biological Effect | Reference Example |

|---|---|---|

| Dihalobenzyl Groups | Increased antibacterial and antifungal efficacy compared to monohalobenzyl groups. | General observation in SAR studies. nih.gov |

| 2,4-Difluoro | Potent antimicrobial efficacy, especially against MRSA. | Clinafloxacin-triazole hybrids. nih.gov |

| 2,4-Dichloro-5-fluoro | Promising antiproliferative activity against various cancer cell lines. | Fused 1,2,4-triazole (B32235) derivatives. manipal.edu |

| 3,4-Dichloro | Common feature in many biologically active triazole derivatives. | Core structure of the subject compound. |

Role of the 1,2,4-Triazole Ring as a Core Pharmacophore

The 1,2,4-triazole ring is not merely a structural linker but an essential pharmacophore that is integral to the biological activity of this class of compounds. nih.govnih.gov It is considered a "privileged scaffold" in medicinal chemistry due to its unique physicochemical properties and its presence in numerous clinically approved drugs, including potent antifungal agents like fluconazole (B54011) and itraconazole. nih.govglobalresearchonline.net

The key attributes of the 1,2,4-triazole ring that contribute to its pharmacophoric role include:

Hydrogen Bonding Capacity: The nitrogen atoms in the triazole ring can act as both hydrogen bond donors and acceptors, enabling crucial interactions with biological receptors. nih.govnih.gov

Dipole Moment: The inherent dipole moment of the triazole ring facilitates strong and specific interactions with target proteins. nih.govnih.gov

Metabolic Stability: The aromatic nature of the 1,2,4-triazole ring confers significant metabolic stability, which is a desirable property for drug candidates. nih.govnih.gov

Rigidity: The planar and rigid structure of the triazole ring helps to properly orient the other parts of the molecule, such as the dichlorophenyl ring and any side chains, for optimal binding to the target. nih.gov

In the context of antifungal activity, the 1,2,4-triazole ring plays a well-defined role. It is known to coordinate with the heme iron atom in the active site of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol (B1671047) in fungi. nih.gov This interaction inhibits the enzyme, disrupts the fungal cell membrane, and leads to cell death. The ability of the triazole nitrogen to form this coordinate bond is a cornerstone of the antifungal mechanism of azole drugs. nih.gov

Impact of Linkers and Side Chains on Molecular Interactions and Activity

SAR studies have shown that even small modifications to side chains can lead to significant changes in activity. For example, in a series of tri-substituted 1,2,4-triazoles designed as protein-protein interaction inhibitors, the truncation of a 4,6-dimethylpyrimidin-2-ylsulfanyl side chain to a simple methyl group resulted in a complete loss of activity. nih.gov Conversely, the strategic extension of side chains can sometimes enhance potency.

The nature of the linker connecting the triazole core to other functional groups is also critical. Hybrid molecules incorporating a hydrazone moiety linked to the 1,2,4-triazole ring have been designed and synthesized as potential anti-breast cancer agents. rsc.org In other studies, the introduction of a substituted piperazine (B1678402) side chain led to compounds with excellent antifungal activity and improved oral absorption. nih.gov Similarly, attaching multihalogenated indole (B1671886) derivatives to the triazole scaffold resulted in compounds that were four times more active against several fungal strains. nih.gov

Table 2: Influence of Side Chains on Biological Activity of Triazole Derivatives

| Side Chain/Linker | Position of Attachment | Impact on Activity | Example Class |

|---|---|---|---|

| 4,6-Dimethylpyrimidin-2-ylsulfanyl | Position 5 | Crucial for inhibitory potency; truncation leads to loss of activity. | Annexin A2–S100A10 inhibitors. nih.gov |

| Substituted Piperazine | Varies | Excellent antifungal activity with improved oral absorption. | Antifungal agents. nih.gov |

| Multihalogenated Indole | Varies | Four-fold increase in activity against C. albicans, A. fumigatus, and C. krusei. | Triazole alcohols. nih.gov |

| Hydrazone Moiety | Varies | Designed for anti-breast cancer activity. | Triazole-hydrazone hybrids. rsc.org |

Bioisosteric Replacements within the Dichlorophenyl-Triazole Scaffold

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design to improve potency, reduce toxicity, or alter pharmacokinetics. cambridgemedchemconsulting.com Within the 5-(3,4-dichlorophenyl)-1H-1,2,4-triazole scaffold, several bioisosteric replacements can be envisioned.

The 1,2,4-triazole ring itself can be considered a bioisostere of amide, ester, and carboxylic acid functionalities. nih.govnih.gov Its structural isomer, the 1,2,3-triazole ring, is also widely used as a stable mimic of the amide bond. nih.govnih.gov Other five-membered heterocycles, such as 1,2,4-oxadiazoles, have also been successfully employed as bioisosteres for amide groups in the design of biologically active molecules, including potential MAO-B inhibitors. nih.govmdpi.com

The dichlorophenyl ring can also be subjected to bioisosteric replacement. For instance, replacing the phenyl ring with other aromatic systems like pyridyl or thiophene (B33073) rings is a common strategy to modulate activity and physicochemical properties. cambridgemedchemconsulting.com In some studies on 1,2,4-triazole-3-thiols, pyridyl-substituted derivatives showed greater inhibition in anti-crown gall assays compared to their phenyl-substituted counterparts. scirp.org

Table 3: Potential Bioisosteric Replacements in the Dichlorophenyl-Triazole Scaffold

| Original Group | Potential Bioisostere(s) | Rationale/Potential Advantage |

|---|---|---|

| 1,2,4-Triazole Ring | 1,2,3-Triazole, 1,2,4-Oxadiazole, Tetrazole | Mimics amide bonds, alters electronic properties and hydrogen bonding patterns. nih.govnih.gov |

| Dichlorophenyl Ring | Pyridyl, Thiophene, 4-Fluorophenyl | Modulates lipophilicity, introduces hydrogen bonding capabilities, alters metabolic profile. cambridgemedchemconsulting.com |

| Amide Linker (hypothetical) | 1,2,4-Triazole | Increases metabolic stability. nih.govnih.gov |

Rational Design Principles Derived from SAR for Enhanced Potency and Selectivity

The collective findings from SAR studies on this compound and related derivatives provide a set of guiding principles for the rational design of new and improved molecules.

Preservation of the Core Scaffold: The 1,2,4-triazole ring is a critical pharmacophore, and its retention is fundamental for maintaining the mechanism of action, especially in antifungal agents where it coordinates with the CYP51 enzyme. nih.govnih.gov

Optimization of Phenyl Ring Substitution: The presence of two halogen substituents on the phenyl ring is generally beneficial for activity. The 3,4-dichloro pattern is a validated starting point, but exploring other patterns (e.g., 2,4-dichloro, 2,4-difluoro) and even tri-substituted rings could lead to enhanced potency or a modified activity spectrum. nih.gov

Strategic Elaboration with Side Chains: The introduction of carefully selected side chains is a key strategy for improving potency and selectivity. SAR data suggests that moieties capable of forming additional hydrogen bonds, hydrophobic interactions, or π-stacking interactions can significantly enhance binding affinity. The length, flexibility, and chemical nature of linkers and side chains must be systematically optimized. nih.gov

Application of Bioisosterism: Bioisosteric replacement of either the phenyl ring or parts of a side chain can be used to overcome issues related to metabolism, toxicity, or solubility while retaining or improving biological activity. Replacing metabolically labile groups with more stable bioisosteres like the triazole ring itself is a proven strategy. scirp.org

By integrating these principles, medicinal chemists can move beyond random screening and adopt a more targeted approach to design the next generation of this compound derivatives with superior therapeutic profiles.

Strategies for Derivatization and Scaffold Modification of 5 3,4 Dichlorophenyl 1h 1,2,4 Triazole

Synthesis of Substituted Analogs at Different Positions of the Triazole Ring

The 1,2,4-triazole (B32235) ring offers multiple sites for substitution, primarily at the N1, N2, and N4 positions, as well as potential modifications of the pendant dichlorophenyl ring. Alkylation and acylation are common strategies to introduce a variety of substituents.

N-alkylation of 1,2,4-triazoles can be achieved using various alkylating agents in the presence of a base. For instance, the reaction of a 1,2,4-triazole-3-thiol with N,N-disubstituted-(2-chloroethyl)amine can yield N,N-disubstituted-2-(5-aryl-1H-1,2,4-triazol-3-ylthio)ethanamine derivatives researchgate.net. This approach allows for the introduction of diverse amine functionalities, which can influence the compound's polarity and potential for salt formation.

Furthermore, the synthesis of N-acyl derivatives can be accomplished through the reaction of the triazole with acyl chlorides chemmethod.com. This introduces an amide linkage, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. The specific reaction conditions, such as the choice of solvent and base, can influence the regioselectivity of the substitution on the triazole ring.

The substitution pattern on the dichlorophenyl ring can also be modified, although this is typically achieved during the synthesis of the triazole precursor rather than by direct modification of the final compound. Variations in the substitution of the phenyl ring have been shown to be detrimental to the activity in some related heterocyclic systems, particularly at the para-position researchgate.net.

Table 1: Examples of Substituted Analogs of 1,2,4-Triazoles and Synthetic Strategies

| Derivative Type | General Structure | Synthetic Strategy | Potential Modifications |

|---|---|---|---|

| N-Alkylated | Reaction with alkyl halides in the presence of a base. | Introduction of various alkyl and functionalized alkyl chains to modulate lipophilicity and basicity. | |

| N-Acylated | Reaction with acyl chlorides or anhydrides. | Introduction of amide functionalities to alter electronic properties and hydrogen bonding capacity. |

Hybridization with Other Bioactive Heterocycles (e.g., Indole-Triazole Hybrids, Oxadiazoles)

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. The 5-(3,4-dichlorophenyl)-1H-1,2,4-triazole scaffold has been successfully hybridized with other bioactive heterocycles, such as indoles and oxadiazoles, to generate novel compounds with potentially enhanced or synergistic biological activities.

Indole-Triazole Hybrids: The indole (B1671886) nucleus is a prominent scaffold in many natural and synthetic bioactive compounds. The combination of the 1,2,4-triazole and indole moieties has led to the development of potent antifungal agents nih.gov. For example, (2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1,2,4-1H-triazol-1-yl)propan-2-ol, an indole-triazole hybrid, has demonstrated broad-spectrum activity against various Candida species nih.gov. The synthesis of such hybrids often involves multi-step reaction sequences, starting from indole precursors and incorporating the triazole ring through various cyclization reactions mdpi.comresearchgate.net. SAR studies on these hybrids have indicated that substitutions on the phenyl ring, such as the 3,4-dichloro substitution, can significantly influence their biological potency mdpi.comresearchgate.net.

Oxadiazole-Triazole Hybrids: The 1,3,4-oxadiazole (B1194373) ring is another important heterocycle known for its diverse pharmacological properties openmedicinalchemistryjournal.com. Hybrid molecules incorporating both 1,2,4-triazole and 1,3,4-oxadiazole rings have been synthesized and evaluated for their biological activities. For instance, a series of 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thiones have been synthesized and shown to possess significant anti-inflammatory activity nih.gov. The synthesis of these hybrids can be achieved through the reaction of a 5-substituted-1,3,4-oxadiazole-2-thione with an appropriate amine via a Mannich reaction nih.gov.

Table 2: Examples of Hybrid Molecules Incorporating the 5-(3,4-dichlorophenyl)-1,2,4-triazole Scaffold

| Hybrid Type | Example Compound | Synthetic Approach | Potential Biological Activity |

|---|---|---|---|

| Indole-Triazole | 5-((1H-indol-3-yl)methyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol | Multi-step synthesis involving the reaction of 2-(1H-indol-3-yl)acetohydrazide with 3,4-dichlorophenyl isothiocyanate followed by cyclization. mdpi.com | Anticancer mdpi.comresearchgate.net |

Formation of Schiff Bases and Metal Complexes Incorporating the Triazole Moiety

The presence of amino and thione functionalities on the 1,2,4-triazole ring provides reactive sites for the formation of Schiff bases and coordination with metal ions.

Schiff Bases: Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or a ketone. 4-Amino-1,2,4-triazole (B31798) derivatives can be readily converted to their corresponding Schiff bases by reacting them with various aldehydes chemmethod.comchemmethod.com. These Schiff bases can serve as versatile intermediates for the synthesis of more complex molecules or can themselves exhibit interesting biological properties. The azomethine group (C=N) in Schiff bases is a key feature that can influence the biological activity of the molecule jocpr.com.

Metal Complexes: The nitrogen and sulfur atoms in the 1,2,4-triazole ring and its derivatives are excellent coordinating agents for a variety of metal ions. The formation of metal complexes can significantly alter the biological properties of the parent ligand. Schiff bases derived from 1,2,4-triazoles have been used as ligands to synthesize complexes with transition metals such as Co(II), Ni(II), Cu(II), Pd(II), and Cd(II) jocpr.comekb.egekb.eg. The geometry of these complexes, which can be octahedral, square planar, or tetrahedral, depends on the metal ion and the nature of the ligand ekb.egekb.eg. These metal complexes have been investigated for their potential biological applications, and in some cases, the complexation enhances the activity compared to the free ligand ekb.egajouronline.com.

Table 3: Schiff Bases and Metal Complexes of 1,2,4-Triazole Derivatives

| Derivative Type | General Formation | Coordinating Atoms | Potential Geometries of Metal Complexes |

|---|---|---|---|

| Schiff Base | Condensation of a 4-amino-1,2,4-triazole with an aldehyde or ketone. | Azomethine nitrogen | N/A |

Development of Prodrugs and Targeted Delivery Systems (Conceptual)

While specific examples for this compound are not extensively documented, the principles of prodrug design and targeted delivery systems can be conceptually applied to this scaffold to improve its therapeutic index.

Prodrug Strategies: A prodrug is an inactive or less active molecule that is converted into the active parent drug in vivo. For a triazole derivative, a prodrug approach could be used to enhance solubility, improve permeability, or achieve site-specific drug release. For instance, a hydrolyzable ester or phosphate (B84403) group could be attached to a suitable functional group on the triazole or its substituents. This prodrug would be more water-soluble and could be cleaved by endogenous enzymes (e.g., esterases, phosphatases) at the target site to release the active triazole compound. Another conceptual approach would be to mask a key pharmacophoric feature, such as a thiol group, with a bioreversible protecting group that is cleaved under specific physiological conditions.

Targeted Delivery Systems: Targeted drug delivery aims to concentrate a therapeutic agent at the site of action, thereby increasing efficacy and reducing off-target toxicity hilarispublisher.com. Heterocyclic compounds like this compound could be conjugated to targeting moieties such as antibodies, peptides, or small molecules that bind to receptors overexpressed on diseased cells ijpsjournal.com. For example, conjugation to a ligand that targets a receptor on cancer cells could facilitate the selective delivery of the triazole derivative to the tumor site. The use of nanocarriers like liposomes, polymeric nanoparticles, or dendrimers is another viable strategy hilarispublisher.comnih.govnih.gov. The triazole compound could be encapsulated within or covalently attached to the surface of these nanocarriers, which can be further functionalized with targeting ligands for site-specific delivery.

Application of Click Chemistry for Derivatization

Click chemistry refers to a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction that forms a stable 1,2,3-triazole linkage nih.govorganic-chemistry.org. This methodology can be a powerful tool for the derivatization of the this compound scaffold.

To apply click chemistry, the parent triazole would first need to be functionalized with either an azide (B81097) or a terminal alkyne group. This could be achieved through standard synthetic transformations. For example, an alkyl halide derivative of the triazole could be reacted with sodium azide to introduce the azide functionality. Alternatively, a hydroxyl-functionalized derivative could be reacted with propargyl bromide to install a terminal alkyne.

Once the azide or alkyne-functionalized triazole is in hand, it can be "clicked" with a wide variety of complementary alkynes or azides, respectively. This allows for the rapid generation of a library of new derivatives with diverse functionalities, including peptides, carbohydrates, or other small molecules. The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal strategy for late-stage derivatization in a drug discovery program mdpi.comnih.gov. The resulting 1,2,3-triazole linker is not just a passive spacer but can also participate in hydrogen bonding and dipole interactions, potentially contributing to the biological activity of the final conjugate nih.gov.

Future Research Directions and Academic Potential

Exploration of Novel Synthetic Pathways for Stereoselective Synthesis

The synthesis of 1,2,4-triazole (B32235) derivatives has evolved significantly, moving towards more efficient, regioselective, and stereoselective methods. organic-chemistry.orgnih.gov While classical methods often involve the cyclization of thiosemicarbazides, contemporary research focuses on innovative strategies that offer greater control and diversity. acs.orgscirp.org Future exploration in this area will be critical for generating novel analogs of 5-(3,4-dichlorophenyl)-1H-1,2,4-triazole with precisely defined three-dimensional structures, which is often crucial for potent and selective biological activity.

Key areas for future synthetic research include:

Metal-Catalyzed Cross-Coupling Reactions: The use of catalysts, such as copper and silver, has enabled the regioselective synthesis of 1,3- and 1,5-disubstituted 1,2,4-triazoles. organic-chemistry.org Future work could adapt these methods for the stereoselective synthesis of chiral triazoles, which is particularly relevant for targeting enzymes and receptors that have chiral binding pockets.

Multicomponent Reactions (MCRs): One-pot MCRs provide a rapid and efficient route to complex molecules from simple starting materials. nih.gov Developing new MCRs for the synthesis of highly substituted, chiral 1,2,4-triazoles would be a significant advancement, allowing for the rapid generation of diverse compound libraries for screening.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of 1,2,4-triazole compounds. acs.orgchemmethod.comnih.gov Further research into stereoselective microwave-assisted synthesis could provide a powerful tool for creating libraries of chiral derivatives of the target compound.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and control over reaction conditions. Applying this technology to stereoselective triazole synthesis could facilitate the large-scale production of promising drug candidates.

Table 1: Modern Synthetic Approaches for 1,2,4-Triazole Derivatives

| Synthetic Method | Description | Potential Advantages | Reference(s) |

|---|---|---|---|

| Metal-Free Oxidative Cyclization | Involves the use of an oxidant like iodine to catalyze the formation of the triazole ring from hydrazones and amines. | Avoids metal contamination, uses readily available reagents. | organic-chemistry.orgisres.org |

| Copper-Catalyzed [3+2] Cycloaddition | A versatile method for creating the triazole ring by reacting compounds with azide (B81097) and alkyne functional groups. | High regioselectivity, broad substrate scope. | mdpi.com |

| Microwave-Assisted Synthesis | Utilizes microwave energy to rapidly heat reaction mixtures, accelerating the rate of cyclization reactions. | Reduced reaction times, often higher yields. | acs.orgchemmethod.com |

| Electrochemical Synthesis | Employs an electric current to drive the reaction, avoiding the need for chemical oxidants. | Environmentally friendly, avoids harsh reagents. | organic-chemistry.org |

Advanced Mechanistic Studies at the Molecular Level for Identified Biological Activities

While the 1,2,4-triazole scaffold is associated with a wide range of biological activities—including antifungal, anticancer, and antimicrobial effects—a detailed molecular understanding of how specific derivatives exert their effects is often lacking. nih.govresearchgate.netijprajournal.com For this compound, future research must focus on elucidating its precise mechanism of action against various biological targets. This involves moving beyond initial screening to in-depth biochemical and biophysical studies.

Future mechanistic studies should include:

Target Identification and Validation: Identifying the specific enzymes, receptors, or nucleic acids that the compound interacts with. This can be achieved through techniques such as affinity chromatography, proteomics, and genetic screening.

Enzyme Kinetics: For compounds that inhibit enzymes, detailed kinetic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate inhibition constants (Kᵢ).

Structural Biology: Obtaining high-resolution crystal structures of the compound bound to its biological target can provide invaluable insights into the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for its activity. researchgate.net This information is crucial for structure-based drug design.

Cellular and Molecular Biology Techniques: Investigating the downstream effects of the compound on cellular pathways, such as signal transduction, cell cycle regulation, and apoptosis. researchgate.net This helps to build a complete picture of the compound's biological activity.

Computational Drug Design Refinements and Virtual Screening Applications

Computational methods are now indispensable tools in modern drug discovery, allowing for the rapid and cost-effective screening of vast chemical libraries and the optimization of lead compounds. acs.orgmdpi.com For this compound, computational approaches can be used to explore its chemical space and to design new derivatives with improved potency, selectivity, and pharmacokinetic properties.

Key computational strategies for future research include:

Virtual Screening: Using molecular docking to screen large databases of virtual compounds to identify those that are likely to bind to a specific biological target. mdpi.com This can prioritize which derivatives of the lead compound should be synthesized and tested.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound when bound to its target over time. MD simulations can provide insights into the stability of the complex and the key interactions that maintain binding. bioengineer.org